molecular formula C28H26O8 B605540 Apogossypolone CAS No. 886578-07-0

Apogossypolone

Katalognummer: B605540
CAS-Nummer: 886578-07-0
Molekulargewicht: 490.5 g/mol
InChI-Schlüssel: PXSGRWNXASCGTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Apogossypolon wird aus Gossypol synthetisiert, indem zwei Aldehydgruppen entfernt werden. Die Synthese umfasst mehrere Schritte, einschließlich der Verwendung von chiraler Säulenchromatographie, um optisch reine Atropisomere zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Umwandlung zu erleichtern.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden nicht umfassend dokumentiert sind, würde die Synthese von Apogossypolon in größerem Maßstab wahrscheinlich eine Optimierung der Laborverfahren beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung fortschrittlicher Reinigungsverfahren und skalierbarer Reaktionsaufbauten umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Apogossypolon durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Apogossypolon, die jeweils einzigartige biologische Aktivitäten und potenzielle therapeutische Anwendungen aufweisen .

Wissenschaftliche Forschungsanwendungen

Efficacy in Cancer Models

Numerous studies have demonstrated the efficacy of apogossypolone in various cancer models:

  • Prostate Cancer : In vitro studies showed that this compound significantly inhibited the proliferation of PC-3 cells (a human prostate cancer cell line) in a dose-dependent manner. It induced apoptosis characterized by morphological changes typical of programmed cell death .
  • Lymphoma : this compound has been effective against lymphoma cell lines such as U937 and in preclinical models of follicular lymphoma. It was shown to induce apoptosis and inhibit tumor growth effectively .
  • Nasopharyngeal Carcinoma : Research indicated that this compound inhibited the growth of nasopharyngeal carcinoma xenografts in vivo. It demonstrated a potent ability to induce apoptosis and suppress tumor growth through its action on Bcl-2 family proteins .
  • Hepatocellular Carcinoma : Studies also highlighted its effectiveness against hepatocellular carcinoma cells, where it exhibited significant cytotoxicity .

Case Study 1: Inhibition of LNCaP Cells

A study focused on the effect of this compound on LNCaP cells (a prostate cancer cell line). The results showed that this compound inhibited cell proliferation and induced apoptosis through the downregulation of Bcl-2 proteins. This study underscores the potential use of this compound as a therapeutic agent for prostate cancer .

Case Study 2: Combination Therapy

In another investigation, researchers explored the combination of this compound with traditional chemotherapy agents. The findings suggested that this combination could enhance therapeutic efficacy while reducing toxicity compared to chemotherapy alone. This approach highlights the potential for this compound to be integrated into multi-faceted cancer treatment regimens .

Potential Therapeutic Uses

Beyond its applications in oncology, this compound may have broader therapeutic implications:

  • Autoimmune Diseases : Given its role in modulating apoptosis, there is potential for this compound to be used in treating autoimmune conditions where dysregulated apoptosis contributes to disease pathology .
  • Inflammatory Disorders : Research suggests that targeting Bcl-2 family proteins may also be beneficial in managing inflammatory diseases due to their involvement in immune cell regulation .

Summary Table of Applications

Application Area Cancer Type Mechanism Efficacy Evidence
Prostate CancerPC-3 CellsInduces apoptosis via Bcl-2 inhibitionSignificant growth inhibition observed
LymphomaU937 CellsPromotes apoptotic pathwaysEffective in preclinical lymphoma models
Nasopharyngeal CarcinomaCNE1/CNE2/SUNE1 CellsDisrupts anti-apoptotic functionsTumor growth suppression in xenografts
Hepatocellular CarcinomaHepG2 CellsInduces cytotoxicityHigh levels of cytotoxic activity reported
Autoimmune DiseasesVariousModulates apoptosisPotential therapeutic applications suggested
Inflammatory DisordersVariousRegulates immune cell apoptosisImplications for treatment explored

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its high binding affinity to multiple Bcl-2 family proteins and its ability to induce both autophagy and apoptosis. This dual mechanism of action makes it a promising candidate for cancer therapy .

Biologische Aktivität

Apogossypolone (ApoG2), a semi-synthetic derivative of gossypol, has garnered significant attention for its biological activity, particularly in cancer treatment. This compound exhibits a range of mechanisms that contribute to its antitumor effects, including apoptosis induction, autophagy activation, and inhibition of anti-apoptotic proteins.

This compound is characterized by the removal of two reactive aldehyde groups present in gossypol, which enhances its stability and reduces toxicity. It primarily acts as a small-molecule inhibitor of Bcl-2 family proteins, binding with high affinity to Bcl-2 and Mcl-1, and exhibiting lower toxicity compared to its parent compound, gossypol .

Key Mechanisms:

  • Inhibition of Anti-Apoptotic Proteins : ApoG2 disrupts the interaction between pro-apoptotic proteins (like Bim) and anti-apoptotic proteins (like Bcl-2 and Mcl-1), facilitating apoptosis in cancer cells .
  • Induction of Autophagy : The compound promotes autophagy through the Beclin-1 pathway and reactive oxygen species (ROS) generation. This dual mechanism enhances cell death in various cancer types, including hepatocellular carcinoma (HCC) and nasopharyngeal carcinoma (NPC) .
  • ROS Generation : ApoG2 stimulates ROS production, which is crucial for activating multiple pro-autophagic signaling pathways. This oxidative stress contributes to the cytotoxic effects observed in treated cells .

Efficacy in Cancer Treatment

This compound has demonstrated promising results across several cancer models:

Table 1: Summary of Efficacy Studies

Cancer TypeModel TypeIC50 (nM)Treatment DurationKey Findings
Diffuse Large Cell LymphomaIn vitro & In vivo35072 hoursSignificant growth inhibition; low toxicity compared to gossypol .
Nasopharyngeal CarcinomaXenograftNot specified7 daysInduced apoptosis and enhanced effects with radiotherapy .
Hepatocellular CarcinomaIn vitroNot specified24 hoursInduced autophagy via ROS and Beclin-1 pathways .
Cervical CancerIn vitroNot specified24 hoursSuppressed proliferation and invasion .

Case Study 1: Anti-Lymphoma Activity

In a study examining the anti-lymphoma activity of ApoG2, researchers found that treatment with ApoG2 at 600 mg/kg significantly inhibited tumor growth in xenograft models derived from WSU-DLCL2 cells. The compound exhibited an IC50 value of 350 nM, indicating potent activity against lymphoma cells while sparing normal lymphocytes from toxicity .

Case Study 2: Radiosensitization in NPC

Another study focused on nasopharyngeal carcinoma demonstrated that ApoG2 not only induced apoptosis but also acted as a radiosensitizer. When combined with radiation therapy, ApoG2 significantly enhanced tumor cell death compared to radiation alone, suggesting its potential as an adjunct therapy in NPC treatment protocols .

Eigenschaften

IUPAC Name

3-methyl-5-propan-2-yl-2-(1,4,6,7-tetrahydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,4,6,7-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8/c1-9(2)17-21-13(7-15(29)27(17)35)25(33)19(11(5)23(21)31)20-12(6)24(32)22-14(26(20)34)8-16(30)28(36)18(22)10(3)4/h7-10,29,31,33,35H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSGRWNXASCGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)C(C)C)C3=C(C4=CC(=C(C(=C4C(=C3C)O)C(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469551
Record name CHEMBL1272170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886578-07-0
Record name CHEMBL1272170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.